
5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide, also known as CPITCl, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
The mechanism of action of 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide is not fully understood, but it is believed to involve the formation of covalent bonds with thiol groups in proteins and other biomolecules. This can lead to the inhibition of enzyme activity and other biochemical processes.
Biochemical and Physiological Effects
5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can have a variety of effects on the nervous system. 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide has also been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, there are also limitations to its use. For example, it can be difficult to determine the specificity of 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide for thiol groups in proteins, and it may have off-target effects on other biomolecules.
未来方向
There are many potential future directions for research on 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide. One area of interest is the development of more specific and potent inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the development of 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide-based fluorescent probes for the detection of thiols in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide and its potential applications in photodynamic therapy for cancer and other diseases.
Conclusion
In conclusion, 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide, or 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide, is a valuable tool for scientific research with a wide range of potential applications. Its synthesis method is relatively simple, and it has been found to have a variety of biochemical and physiological effects. While there are limitations to its use, there are also many potential future directions for research on this compound.
合成方法
5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide can be synthesized using a variety of methods, including the reaction of 5-chloropyridine-2-thiol with 2,4,5-trichlorophenyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis have also been reported in the literature.
科学研究应用
5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide has a wide range of potential scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting thiols in biological systems, as well as for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
属性
分子式 |
C11H5Cl4NS |
|---|---|
分子量 |
325 g/mol |
IUPAC 名称 |
5-chloro-2-(2,4,5-trichlorophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H5Cl4NS/c12-6-1-2-11(16-5-6)17-10-4-8(14)7(13)3-9(10)15/h1-5H |
InChI 键 |
UOTKIFDEAIDNNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)SC2=CC(=C(C=C2Cl)Cl)Cl |
规范 SMILES |
C1=CC(=NC=C1Cl)SC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



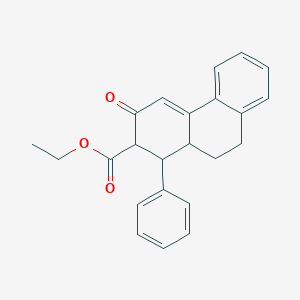

![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
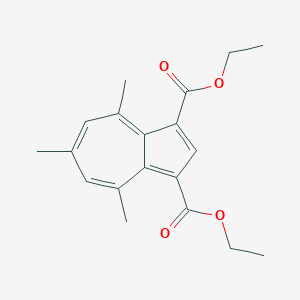
![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
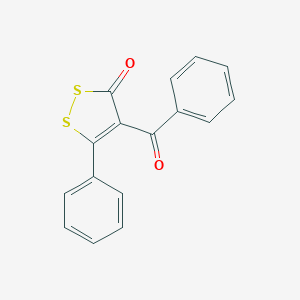
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
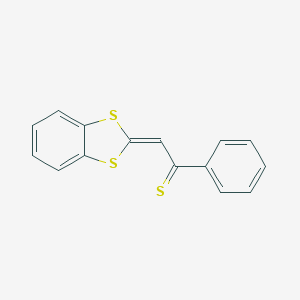
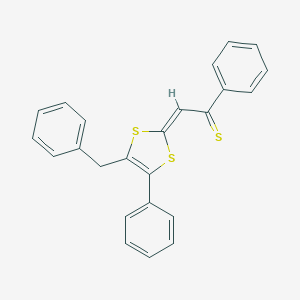
![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
